N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE
Description
N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic organic compound characterized by a hybrid structure combining thiophene, hydroxypropyl, and methoxy-methylphenyl moieties linked via an ethanediamide backbone. The hydroxypropyl group may enhance solubility, while the methoxy-methylphenyl substituent could influence target binding affinity.
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-5-6-14(23-2)12(10-11)19-17(22)16(21)18-8-7-13(20)15-4-3-9-24-15/h3-6,9-10,13,20H,7-8H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMYXVAZJFBOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between a thiophene derivative and a methoxy-methylphenyl derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N’-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The thiophene ring and methoxy-methylphenyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- The target compound replaces sulfonamide with an ethanediamide group, which may alter hydrogen-bonding interactions and pharmacokinetics.
- The methoxy-methylphenyl group in the target compound mirrors substituents in (e.g., 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid), which could enhance lipophilicity and membrane permeability compared to pyrimidine/thiazole moieties in .
- The hydroxypropyl group in the target compound may confer higher hydrophilicity than the enamide-linked thiophene in Compound 29 .
Structural Analogs with Thiophene and Amide Linkages
describes (E)-N-[3-(methylamino)propyl]-3-(thiophen-2-yl)prop-2-enamide, which shares a thiophene-amide backbone but differs in substituents:
- Target Compound : Ethanediamide linkage with hydroxypropyl and methoxy-methylphenyl groups.
- Compound: Enamide linkage with methylamino-propyl chain .
Functional Implications :
- The hydroxypropyl moiety may reduce metabolic instability compared to the methylamino group in , which is prone to oxidation.
Methoxy-Methylphenyl Derivatives
lists compounds like 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoic acid and related alcohols/amines. While these lack thiophene or amide groups, their methoxy-methylphenyl substituent is structurally analogous to the target compound’s aryl group .
Hypothetical Comparisons :
- The propanoic acid derivative () may exhibit higher polarity due to the carboxylic acid group, whereas the target compound’s ethanediamide could balance polarity and membrane penetration.
Biological Activity
N-[3-Hydroxy-3-(thiophen-2-yl)propyl]-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that exhibits significant biological activity. Its unique structure, characterized by the presence of a thiophene ring and an ethanediamide moiety, suggests potential applications in pharmacology and biochemistry. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O2S
- Molecular Weight : 304.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiophene ring is known to enhance the compound's lipophilicity, facilitating its penetration into biological membranes. This property may contribute to its effectiveness in modulating enzyme activity and influencing metabolic pathways.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects, potentially through the modulation of neurotransmitter levels in the brain.
- Anti-inflammatory Properties : The structural components indicate potential anti-inflammatory activities, which could be beneficial in treating conditions characterized by chronic inflammation.
- Anticancer Potential : Research has indicated that compounds with similar structures may possess anticancer properties by inducing apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance:
In Vivo Studies
Animal models have been utilized to assess the pharmacological effects of this compound. Notable findings include:
- Behavioral Tests : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test.
- Inflammation Models : Inflammatory responses were significantly reduced in models of acute inflammation, indicating potential therapeutic benefits for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
